3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid
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Overview
Description
3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions to form the chrysen backbone.
Functional group modifications: Introduction of the propanoic acid group and other functional groups through substitution and addition reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chrysen derivatives: Compounds with similar chrysen backbones but different functional groups.
Propanoic acid derivatives: Compounds with similar propanoic acid groups but different core structures.
Uniqueness
3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid |
InChI |
InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20?,21?,22?,24?,26?,27-,28+,29-,30-/m1/s1 |
InChI Key |
RPPYCVULPFKBOG-RNHZBQJFSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C |
Origin of Product |
United States |
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